N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Description

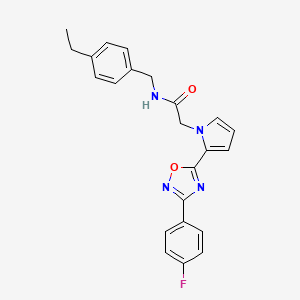

N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:

- A 1,2,4-oxadiazole ring, a pharmacophore known for metabolic stability and bioisosteric replacement of ester/amide groups.

- A pyrrole ring linked to the oxadiazole via a methylene bridge.

- An N-(4-ethylbenzyl)acetamide moiety, contributing steric bulk and modulating solubility.

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-2-16-5-7-17(8-6-16)14-25-21(29)15-28-13-3-4-20(28)23-26-22(27-30-23)18-9-11-19(24)12-10-18/h3-13H,2,14-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOBMEVIMFFYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 426.51 g/mol

This compound features a complex arrangement that includes a 1,2,4-oxadiazole ring and a pyrrole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrrole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in cancer cell lines through various mechanisms:

- Inhibition of RET Kinase : A related oxadiazole compound demonstrated strong inhibition of RET kinase activity, which is crucial for tumor growth and survival. This suggests that this compound may have similar effects due to structural similarities .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell division. Studies have shown that certain benzamide derivatives lead to G0/G1 phase arrest in tumor cells .

Anticonvulsant Activity

Compounds with similar structures have also been evaluated for anticonvulsant properties. Research indicates that N-substituted acetamides can exhibit significant anticonvulsant activity in animal models:

- ED50 Values : In studies involving maximal electroshock seizure (MES) tests, some N-benzyl acetamides showed ED50 values lower than that of standard anticonvulsants like phenobarbital . This suggests potential efficacy for this compound as an anticonvulsant agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzene and pyrrole rings. For example:

| Substituent | Effect on Activity |

|---|---|

| Fluoro Group | Enhances anticancer activity |

| Ethyl Group | Modulates pharmacokinetics |

| Oxadiazole Ring | Increases potency against kinases |

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

- Study on RET Kinase Inhibitors : A study focused on a series of benzamide derivatives containing oxadiazole reported significant inhibition of RET kinase leading to reduced tumor growth in xenograft models .

- Anticonvulsant Efficacy : Another study evaluated the efficacy of various N-benzyl acetamides in MES models and found that certain compounds exhibited superior anticonvulsant effects compared to traditional medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with other molecules bearing the 1,2,4-oxadiazole-pyrrole-acetamide framework. Key comparisons include:

Key Observations

Substituent Effects on Benzyl Group :

- The 4-ethylbenzyl group in the target compound provides greater lipophilicity compared to the 2-chlorobenzyl analog . This may enhance membrane permeability but reduce aqueous solubility.

- The ortho-chloro substituent in the analog could sterically hinder interactions with flat binding pockets, whereas the para-ethyl group in the target compound offers conformational flexibility.

Heterocyclic Core Variations :

- Replacement of oxadiazole-pyrrole with imidazole-pyridine (as in ) shifts the pharmacodynamic profile. Imidazole-pyridine systems are often associated with kinase inhibition due to metal-coordination capabilities.

Fluorophenyl Motif :

- The 4-fluorophenyl group is conserved across analogs, suggesting its critical role in π-π stacking or hydrophobic interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.